molecular formula C11H16N2 B1603912 1-Methyl-5-[(methylamino)methyl]indoline CAS No. 906352-81-6

1-Methyl-5-[(methylamino)methyl]indoline

Cat. No. B1603912
CAS RN: 906352-81-6
M. Wt: 176.26 g/mol
InChI Key: QPUPWFNEDMKWGL-UHFFFAOYSA-N
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Description

1-Methyl-5-[(methylamino)methyl]indoline, or 1-Me-5-MMAI, is a synthetic indoline derivative that is used in a variety of scientific research applications. It is a highly versatile molecule that has been used in many laboratory experiments with promising results. This article will discuss the synthesis method of 1-Me-5-MMAI, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many alkaloids, which are compounds with significant medicinal properties. “1-Methyl-5-[(methylamino)methyl]indoline” can serve as a precursor in the synthesis of these derivatives. The versatility of this compound allows for the creation of various biologically active molecules that can be used in the treatment of cancer, microbial infections, and other disorders .

Development of Anticancer Agents

The indole ring system, present in “1-Methyl-5-[(methylamino)methyl]indoline”, is a common motif in natural products and drugs with anticancer activity. Research into indole chemistry continues to be a vital part of developing new therapeutic agents that can target cancer cells with high specificity .

Neurotransmitter Analogues

Indoles, including “1-Methyl-5-[(methylamino)methyl]indoline”, are structurally similar to the neurotransmitter serotonin. This similarity can be exploited to develop new drugs that can interact with serotonin receptors, potentially leading to treatments for neurological disorders .

Green Chemistry Applications

The compound’s structure lends itself to methodologies in green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. Its use in organic synthesis can lead to more environmentally friendly processes, such as catalysis and organic methodology .

Electrophilic Substitution Reactions

“1-Methyl-5-[(methylamino)methyl]indoline” can undergo various electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry. These reactions are crucial for constructing complex molecules with potential applications in pharmaceuticals and materials science .

Heterocyclic Chemistry Research

As a heterocyclic compound, “1-Methyl-5-[(methylamino)methyl]indoline” is of interest in the field of heterocyclic chemistry. Researchers can explore its reactivity and transformation into other heterocyclic structures, which are essential components of many drugs and agrochemicals .

properties

IUPAC Name

N-methyl-1-(1-methyl-2,3-dihydroindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUPWFNEDMKWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640303
Record name N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906352-81-6
Record name 2,3-Dihydro-N,1-dimethyl-1H-indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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